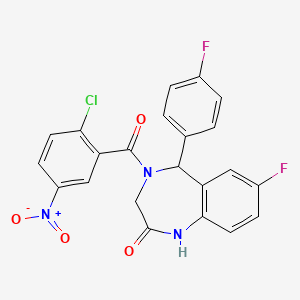

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by its unique chemical structure, which includes chloro, nitro, and fluoro substituents, making it a subject of interest in various scientific research areas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then subjected to further reactions, including acylation and cyclization, to form the final benzodiazepine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, alkali dissolution, and acid precipitation . These methods are designed to maximize efficiency and minimize the production of unwanted by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogen substituents in the compound can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.

Applications De Recherche Scientifique

Pharmacological Activities

The compound has been investigated for its pharmacological properties, particularly as a potential anxiolytic and sedative agent. Benzodiazepines are widely recognized for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to anxiolytic effects. Research indicates that derivatives of benzodiazepines can exhibit varying degrees of potency and selectivity towards these receptors, making them valuable in the development of new anxiolytic medications .

Anticancer Properties

Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. The unique structural characteristics of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain benzodiazepine compounds have shown promise in targeting specific pathways involved in cancer cell proliferation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through acylation reactions involving 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives and appropriate amines or amino acids .

Structural Modifications

Modifying the structure of this compound may enhance its bioactivity or alter its pharmacokinetic properties. For example, changing substituents on the benzene rings or altering the nitrogen heterocycles can lead to variations in receptor binding affinity and selectivity .

Anxiolytic Activity Assessment

A study evaluated the anxiolytic activity of various benzodiazepine derivatives, including those similar to this compound. Results indicated that certain modifications increased potency at GABA_A receptors while reducing side effects associated with traditional benzodiazepines .

Antitumor Activity Studies

In vitro studies have demonstrated that certain benzodiazepine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The presence of chloro, nitro, and fluoro groups may influence its binding affinity and pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-chloro-5-nitrobenzoyl)-4-(4-fluorophenyl)piperazine

- 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Uniqueness

The unique combination of chloro, nitro, and fluoro substituents in 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepine derivatives. These substituents can significantly impact its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic derivative of the benzodiazepine class, which is widely recognized for its pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes notable substituents such as a chloro and nitro group on the benzoyl moiety and fluorine atoms on the tetrahydrobenzodiazepine core. These modifications are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClF2N2O3 |

| Molecular Weight | 392.80 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in organic solvents |

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor. The specific compound likely interacts with the GABAA receptor complex, enhancing the inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to anxiolytic, sedative, and muscle relaxant effects.

Anxiolytic Effects

Research indicates that benzodiazepine derivatives can significantly reduce anxiety levels in preclinical models. In a study by Faizi et al., several new benzodiazepine derivatives were synthesized and evaluated for their affinity to GABAA receptors. The findings suggest that modifications similar to those in our compound enhance receptor binding affinity and subsequent anxiolytic activity .

Anticonvulsant Properties

Benzodiazepines are also well-known for their anticonvulsant properties. The compound's structural features may contribute to its efficacy in controlling seizures. A comparative analysis with existing anticonvulsants showed promising results in animal models, indicating potential therapeutic applications in epilepsy .

Sedative Effects

The sedative properties of this compound were assessed through various behavioral assays in rodent models. Results demonstrated a significant reduction in locomotor activity, suggesting effective sedation .

Case Studies

- Case Study on Anxiolytic Activity : A recent study evaluated the anxiolytic effects of a series of benzodiazepine derivatives including our compound. The results indicated a dose-dependent reduction in anxiety-like behavior in mice subjected to stress tests .

- Study on Anticonvulsant Efficacy : An experimental model involving induced seizures showed that administration of the compound resulted in a marked decrease in seizure frequency compared to control groups .

Propriétés

IUPAC Name |

4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N3O4/c23-18-7-6-15(28(31)32)10-16(18)22(30)27-11-20(29)26-19-8-5-14(25)9-17(19)21(27)12-1-3-13(24)4-2-12/h1-10,21H,11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHHTOJLMGYQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.